6-(2-Methoxyphenyl)picolinic acid
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Description
Scientific Research Applications
Biodegradation and Environmental Remediation
- Biodegradation of Picolinic Acid: Rhodococcus sp. PA18, a Gram-positive bacterium, can aerobically utilize picolinic acid as a carbon and energy source. This strain has potential for bioremediation of environments polluted with picolinic acid, producing 6-hydroxypicolinic acid as a major metabolite (Zhang et al., 2019).
- Novel Decarboxylase in Picolinic Acid Catabolism: Alcaligenes faecalis JQ135 utilizes picolinic acid as its carbon and nitrogen source, involving a novel amidohydrolase 2 family decarboxylase, PicC. This enzyme catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid into 2,5-dihydroxypyridine, providing insights into picolinic acid degradation at the molecular level (Qiu et al., 2018).
Coordination Chemistry and Photophysical Properties
- Lanthanide Sensitizers: 6-phosphoryl picolinic acid derivatives were synthesized as europium and terbium sensitizers, revealing stable complexes and significant photophysical properties. The emission intensity and lifetimes of these complexes provide insights into potential applications in luminescence and bioimaging (Andres & Chauvin, 2011).
- Hexadentate Picolinic Acid Based Bispidine Ligands: These ligands, with their preorganization for octahedral coordination geometries, exhibit high stability and defined geometric preferences, indicating potential utility in coordination chemistry and catalysis (Comba et al., 2016).
Molecular and Spectroscopic Characterization
- Characterization of Picolinic Acid Derivatives: Spectroscopic techniques (FT-IR, UV-Vis) and DFT calculations were used to characterize picolinic acid and its derivatives, revealing their antibacterial and antifungal activities and DNA interactions. These compounds demonstrate significant bioactive potential (Tamer et al., 2018).
Extraction and Separation Techniques
- Reactive Extraction of Picolinic Acid: The study explores non-toxic extractant-diluent systems for the recovery of picolinic acid from dilute aqueous solutions. It emphasizes the importance of appropriate extractant-diluent selection for efficient and environmentally friendly extraction processes (Datta & Kumar, 2014).
properties
IUPAC Name |
6-(2-methoxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-3-2-5-9(12)10-6-4-7-11(14-10)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISLHFFDIVAAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509789 |
Source
|
Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)picolinic acid | |
CAS RN |
86696-69-7 |
Source
|
Record name | 6-(2-Methoxyphenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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